ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate
Description
Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound of interest within medicinal and synthetic chemistry. Featuring a benzimidazole structure fused with chloro and fluoro-substituted benzyl groups, this compound demonstrates significant potential for various applications in drug development and industrial processes. Its unique structural elements contribute to its notable pharmacological properties.
Properties
IUPAC Name |
ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-3-26-19(25)23(2)12-18-22-16-9-4-5-10-17(16)24(18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHXMMOSATJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate generally follows a multi-step process:
Benzimidazole Core Formation: : Starting with the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Benzylation: : Introduction of the 2-chloro-6-fluorobenzyl group through nucleophilic substitution reactions using an appropriate benzyl chloride derivative in the presence of a base.
Carbamoylation: : Reaction of the intermediate with ethyl chloroformate and methylamine under controlled conditions to yield the final carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve:
Optimization of Yield and Purity: : Utilizing high-performance liquid chromatography (HPLC) for purification.
Scale-up Procedures: : Employing larger reaction vessels and continuous-flow reactors to maintain efficiency and consistency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate undergoes various reactions, including:
Oxidation and Reduction: : Reactions involving common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions facilitated by the presence of chlorine and fluorine atoms.
Hydrolysis: : Breakdown of the carbamate group under acidic or basic conditions.
Oxidation: : Potassium permanganate in alkaline media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Benzyl chloride derivatives in the presence of bases like sodium hydride.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: : Formation of benzoic acid derivatives.
Reduction: : Conversion to corresponding benzylic amines.
Substitution: : Derivatives with varying halogen or alkyl substitutions.
Hydrolysis: : Free benzimidazole and related amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C18H17ClFN3O2
- Molecular Weight : 361.8 g/mol
The structure features a benzimidazole core, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate, as effective antimicrobial agents. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study demonstrated that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative treatments for resistant bacterial infections .
Anticancer Properties
Benzimidazole derivatives are also being explored for their anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, one study found that specific benzimidazole-based compounds had IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting enhanced efficacy against certain cancer types .
General Synthesis Route
- Starting Materials : Begin with 2-chloro-6-fluorobenzylamine and a suitable carbamate precursor.
- Reaction Conditions : Conduct the reaction in an appropriate solvent at elevated temperatures to facilitate the formation of the desired product.
- Purification : Use techniques such as recrystallization or chromatography to purify the final compound.
This method ensures a high yield of the target compound while maintaining structural integrity.
Case Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The results indicated that this compound exhibited potent antibacterial activity with MIC values significantly lower than those of common antibiotics .
Case Study on Anticancer Activity
In another research effort, the anticancer potential of similar benzimidazole derivatives was assessed in vitro against various cancer cell lines. The findings revealed that compounds with structural similarities to this compound showed promising results in inhibiting cell growth and inducing apoptosis, warranting further investigation into their mechanisms of action .
Data Table: Summary of Applications
| Application Type | Description | Example Results |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC comparable to standard antibiotics |
| Anticancer | Induces apoptosis in cancer cell lines | IC50 values lower than 5-FU |
Mechanism of Action
Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate's mechanism of action involves:
Molecular Targets: : Interacts with enzymes such as kinases, inhibiting their function.
Pathways Involved: : Disruption of signaling pathways critical for cell growth and proliferation.
Comparison with Similar Compounds
Ethyl ((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Lacks the chloro and fluoro substitutions, resulting in different pharmacokinetics.
Ethyl ((1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Chlorine substitution at a different position alters its interaction with biological targets.
Methyl ((1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Methyl group instead of ethyl changes its solubility and bioavailability.
Uniqueness: The presence of both chloro and fluoro substituents in ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate confers distinct chemical properties, enhancing its interaction with specific biological targets and increasing its potential utility in therapeutic development.
Biological Activity
Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate, identified by its chemical structure and CAS number 941919-23-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 361.8 g/mol. Its structure features a benzimidazole core, which is known for various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activity of benzimidazole derivatives has been extensively studied, with many showing promising results against various pathogens and diseases. This compound's activity can be categorized into several key areas:
1. Antimicrobial Activity
Benzimidazole derivatives have been recognized for their antimicrobial properties. Studies have shown that modifications in the benzimidazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies demonstrated that certain benzimidazole derivatives exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antiparasitic Activity
Research indicates that benzimidazole derivatives can be effective against protozoan parasites. This compound may exhibit similar antiparasitic effects, particularly against Trypanosoma cruzi and Trichomonas vaginalis, as seen in related studies on other benzimidazole compounds .
3. Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties, often targeting specific pathways involved in tumor growth. Some derivatives have shown the ability to inhibit diacylglycerol acyltransferase (DGAT), which is linked to triglyceride formation in cancer cells . The potential mechanism involves interference with lipid metabolism, leading to reduced cell proliferation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth.
- Disruption of Cellular Processes : The compound may disrupt microtubule formation by binding to β-tubulin, similar to other known benzimidazoles .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of benzimidazole derivatives. For instance:
- A study reported that certain structural alterations led to increased potency against specific pathogens with IC50 values ranging from 4.48 to 46.12 µM for various synthesized derivatives .
Table: Comparative Biological Activity of Benzimidazole Derivatives
Case Studies
Several case studies have been conducted on related compounds exhibiting similar structures:
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate?
The synthesis typically involves multi-step reactions starting with benzimidazole core formation, followed by functionalization. Key steps include:
- Benzyl substitution : Reacting 1H-benzo[d]imidazole with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃) to introduce the benzyl group .
- Carbamate formation : Treating the intermediate with methyl chloroformate or phosgene derivatives in the presence of triethylamine (Et₃N) to install the carbamate group . Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement.
Q. How is the compound structurally characterized in academic research?
Standard techniques include:
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., distinguishing between chloro and fluoro groups on the benzyl ring) .
- LC-MS : Confirming molecular weight (e.g., m/z 433.9 g/mol for the parent ion) and purity .
- X-ray crystallography : Resolving stereochemical ambiguities in crystalline derivatives (if applicable) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- EGFR inhibition assays : Testing competitive binding against wild-type and mutant EGFR using fluorescence-based enzymatic assays .
- Cytotoxicity profiling : Employing MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- ADMET prediction : Computational tools (e.g., SwissADME) assess pharmacokinetic properties like GI absorption and CYP inhibition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the carbamate installation step?
Strategies include:
- Catalyst screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states .
- Temperature control : Lowering reaction temperatures to minimize side reactions (e.g., hydrolysis of chloroformate intermediates) .
Q. What computational approaches resolve contradictions in reported binding affinities for EGFR mutants?
Contradictions may arise from variations in mutant isoforms (e.g., L858R vs. T790M). Methods to address this include:
- Molecular docking : Comparing binding poses in different EGFR conformations using AutoDock Vina .
- MD simulations : Analyzing ligand-protein stability over 100-ns trajectories to identify key residue interactions (e.g., hydrogen bonding with Met793) .
- Free energy calculations : Applying MM-PBSA to quantify binding energy differences between mutants .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved metabolic stability?
SAR strategies involve:
- Substituent modulation : Replacing the ethyl carbamate group with bulkier tert-butyl analogs to reduce CYP-mediated oxidation .
- Bioisosteric replacement : Substituting the chloro-fluoro benzyl group with trifluoromethyl to enhance lipophilicity and plasma half-life .
- Metabolite identification : Using LC-HRMS to detect oxidative metabolites and guide structural modifications .
Q. What experimental designs mitigate off-target effects in cytotoxicity assays?
Advanced approaches include:
- Selectivity profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target kinase inhibition .
- Transcriptomic analysis : RNA sequencing of treated cells to uncover non-kinase pathways affected (e.g., apoptosis or DNA repair) .
- Proteome-wide profiling : Utilizing thermal shift assays (CETSA) to map protein targets in live cells .
Methodological Notes
- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Synthetic scalability : Pilot-scale reactions (10–50 g) under controlled conditions (e.g., inert atmosphere) ensure reproducibility for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
